2-Isobutylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

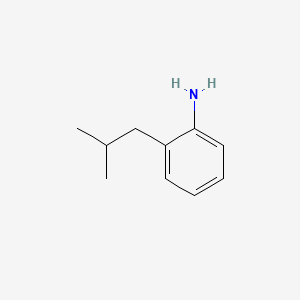

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDCWSBXWOGCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20991502 | |

| Record name | 2-(2-Methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71182-59-7 | |

| Record name | 2-(2-Methylpropyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71182-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071182597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-isobutylaniline physical and chemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Isobutylaniline

Introduction

This compound, systematically named 2-(2-methylpropyl)aniline, is an aromatic amine of significant interest in synthetic organic chemistry. With the Chemical Abstracts Service (CAS) number 71182-59-7, this compound serves as a pivotal intermediate in the production of a range of specialized chemicals, including agrochemicals and potential pharmaceutical agents.[1] Its molecular architecture, featuring an isobutyl group at the ortho position relative to the amino group on a benzene ring, imparts a unique combination of steric and electronic properties. This steric hindrance can be strategically exploited to direct reactions to other positions on the aromatic ring or to modulate the reactivity of the amine itself.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its structural characteristics, spectroscopic profile, reactivity, synthesis protocols, and safety considerations, offering field-proven insights to support its effective application in research and development.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for designing synthetic routes, optimizing reaction conditions, and understanding its toxicological profile. The properties of this compound are summarized below. It is noteworthy that many of these values are calculated based on computational models, as extensive experimental data is not always available in the literature.

| Property | Value | Source |

| CAS Number | 71182-59-7 | [2][3] |

| Molecular Formula | C₁₀H₁₅N | [3][4] |

| Molecular Weight | 149.23 g/mol | [3] |

| IUPAC Name | 2-(2-methylpropyl)aniline | [3] |

| Boiling Point | 242.1 ± 9.0 °C (at 760 mmHg) | [2] |

| Melting Point | 34.07 °C | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| Water Solubility | 200.3 mg/L (at 25 °C) | [2] |

| Flash Point | 102.8 ± 6.5 °C | [2] |

| Index of Refraction | 1.536 | [2] |

Section 2: Molecular Structure and Spectroscopic Profile

The arrangement of atoms in this compound dictates its reactivity and interactions with other molecules. The isobutyl group's placement ortho to the amino group introduces significant steric bulk, which influences the amine's nucleophilicity and the accessibility of the adjacent ring position.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons (a broad singlet), and the isobutyl group protons. The isobutyl group should present as a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (CH₂) protons adjacent to the aromatic ring. The aromatic region will be complex due to the ortho-substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule, confirming its molecular formula. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the alkyl substituent.

-

IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying functional groups. Key absorptions for this compound include the N-H stretching vibrations of the primary amine, which typically appear as two bands in the 3300-3500 cm⁻¹ region. C-H stretches from the aromatic ring and the alkyl group will be observed around 2850-3100 cm⁻¹, and C=C stretching from the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

-

MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 149, corresponding to the molecular weight of the compound.[3] A prominent fragment ion is often observed from the loss of a propyl group (M-43), resulting from cleavage at the benzylic position.

Experimental Protocol: General Spectroscopic Analysis

A robust analytical workflow is crucial for confirming the identity and purity of this compound.

-

Sample Preparation: Dissolve a small amount of the sample (1-5 mg for NMR, <1 mg for MS) in a suitable deuterated solvent (e.g., CDCl₃ for NMR) or a volatile solvent (e.g., methanol for MS). For IR, the sample can be analyzed neat as a thin film between salt plates if it is a liquid.

-

Data Acquisition: Acquire spectra on calibrated spectrometers. For NMR, this typically involves a 400 MHz or higher field instrument. For GC-MS, a standard EI source at 70 eV is used.

-

Data Processing: Process the raw data using appropriate software to obtain clear spectra. This includes Fourier transformation for NMR and IR and library matching for MS.

-

Structural Elucidation: Interpret the processed spectra to confirm that the signals correspond to the expected structure of this compound and that the purity meets the required standards for subsequent applications.

Caption: General workflow for spectroscopic analysis.

Section 3: Synthesis and Reactivity

Synthesis

Industrially viable synthesis of substituted anilines often involves the reduction of the corresponding nitroaromatic compound. This is a reliable and well-established method in organic chemistry. A plausible route to this compound involves the nitration of isobutylbenzene, separation of the ortho-isomer (2-isobutyl-1-nitrobenzene), and subsequent reduction of the nitro group.

Another approach described in the patent literature involves the reaction of a haloaniline with isobutene or a related precursor, followed by reduction steps.[1] For instance, 3-bromoaniline can be reacted with isobutene in the presence of a palladium catalyst to introduce an isobutenyl group, which is then reduced.[1] A similar strategy could be adapted for the ortho isomer.

Experimental Protocol: Reduction of 2-Isobutyl-1-nitrobenzene

This protocol is a representative example of a common method for preparing anilines.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-isobutyl-1-nitrobenzene and a suitable solvent like ethanol.

-

Reagent Addition: Add a reducing agent. A common choice is tin (Sn) metal followed by the slow addition of concentrated hydrochloric acid (HCl). The reaction is exothermic and may require cooling.

-

Reaction: Heat the mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction mixture and make it strongly basic by adding an aqueous solution of sodium hydroxide (NaOH). This neutralizes the acid and precipitates tin salts.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: General synthesis workflow for this compound.

Reactivity

The chemical behavior of this compound is governed by the interplay between the nucleophilic amino group and the aromatic ring.

-

Amino Group Reactions: As a primary amine, the -NH₂ group can undergo acylation, alkylation, diazotization, and arylsulfonylation. The kinetics of arylsulfonylation with substituted N-isobutylanilines have been studied, highlighting the influence of substituents on the reaction rate.[5]

-

Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho-, para-director. However, the existing ortho-isobutyl group provides significant steric hindrance, which can influence the regioselectivity of electrophilic substitution reactions like halogenation, nitration, or sulfonation. The para position is the most likely site for substitution. Under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-director.

Section 4: Applications in Research and Drug Development

Substituted anilines are foundational building blocks in medicinal chemistry and materials science.[] this compound is no exception, serving as a valuable intermediate.

-

Agrochemicals: The compound is a known intermediate in the synthesis of pyrazole carboxylic acid anilide compounds, which are used as acaricides (pesticides for mites and ticks).[1]

-

Pharmaceuticals: The aniline scaffold is present in numerous approved drugs. The isobutyl group can be used to enhance lipophilicity, which can improve a drug candidate's ability to cross cell membranes. The specific ortho-substitution pattern can also be used to fine-tune the conformation of a molecule to achieve optimal binding to a biological target.[7] While specific drugs derived from this compound are not prominent in the public literature, its structural motifs are highly relevant to drug design.

Section 5: Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

-

GHS Hazard Statements: According to supplier data, this compound is associated with the following hazards:

-

Precautions for Safe Handling:

-

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal must be in accordance with local, state, and federal regulations. This typically involves incineration by a licensed chemical disposal company.[8]

-

Conclusion

This compound is a versatile chemical intermediate with a distinct set of physicochemical properties defined by its ortho-substituted structure. Its unique steric and electronic characteristics make it a valuable tool for synthetic chemists in the agrochemical and pharmaceutical industries. A thorough understanding of its properties, reactivity, synthesis, and safety protocols, as presented in this guide, is paramount for its effective and safe utilization in the laboratory and in industrial applications.

References

-

2-(2-Methylpropyl)benzenamine , PubChem - NIH, [Link]

-

2-Bromo-N-isobutylaniline | C10H14BrN , PubChem - NIH, [Link]

-

Aniline, n-isobutyl-2-tert-butyl- , NIST Chemistry WebBook, [Link]

-

Aniline, n-isobutyl-2-tert-butyl- - Chemical & Physical Properties , Cheméo, [Link]

- Method for producing isobutylaniline, Google P

-

This compound (C10H15N) , PubChemLite, [Link]

-

4-Isobutylaniline | C10H15N , PubChem - NIH, [Link]

- The technique of isobutyl-aniline between a kind of synthesis, Google P

-

Isobutylamine | C4H11N , PubChem - NIH, [Link]

-

4-Isobutylaniline , AMERICAN ELEMENTS, [Link]

-

3-Isobutylaniline , LookChem, [Link]

- Process for producing 2,6-dialkylanilines, Google P

-

Cas 30090-17-6, 4-isobutylaniline , LookChem, [Link]

-

Arylsulfonylation of N-isobutylaniline and its derivatives: Experimental study and quantum-chemical calculations , ResearchGate, [Link]

-

3-Isobutylaniline | Drug Information, Uses , Pharmacompass, [Link]

-

Chemical Properties of Isobutylamine (CAS 78-81-9) , Cheméo, [Link]

-

4-Isobutylaniline , SIELC Technologies, [Link]

-

2-Isobutylquinoline | C13H15N , PubChem - NIH, [Link]

-

Isobutylamine , Wikipedia, [Link]

-

2-Isopropylaniline | C9H13N , PubChem - NIH, [Link]

Sources

- 1. JP2017014131A - Method for producing isobutylaniline - Google Patents [patents.google.com]

- 2. CAS # 71182-59-7, this compound, 2-(2-methylpropyl)aniline - chemBlink [chemblink.com]

- 3. 2-(2-Methylpropyl)benzenamine | C10H15N | CID 3018083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C10H15N) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. chemicalbook.com [chemicalbook.com]

2-isobutylaniline structural formula and isomers

An In-Depth Technical Guide to 2-Isobutylaniline: Structure, Isomerism, and Analytical Differentiation

Introduction

In the landscape of synthetic organic chemistry, aromatic amines serve as foundational building blocks for a vast array of complex molecules. Among these, this compound, a substituted aniline derivative, is a compound of significant interest. With the molecular formula C10H15N, its utility spans from the synthesis of agrochemicals, such as acaricides, to its role as a critical intermediate in the development of active pharmaceutical ingredients (APIs)[1][2][]. The precise arrangement of its functional groups dictates its reactivity and physicochemical properties, making a thorough understanding of its structure and isomeric forms paramount for researchers, scientists, and drug development professionals.

This guide provides a detailed exploration of this compound, beginning with its core structural and spectroscopic features. We will then delve into the critical topic of isomerism, contrasting the ortho-substituted compound with its meta and para counterparts. The narrative is grounded in the causality behind analytical choices, offering field-proven insights into the methodologies required for unambiguous isomer identification and separation.

Part 1: The Core Compound: this compound

This compound, systematically named 2-(2-methylpropyl)aniline, is an aromatic amine where an isobutyl group is substituted at the ortho-position of the aniline ring[4]. This specific substitution pattern creates steric and electronic effects that differentiate it from its isomers and influence its synthetic utility.

Structural and Physicochemical Properties

The fundamental identity of this compound is defined by its unique combination of an aromatic ring, a primary amine, and a branched alkyl substituent. These features are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(2-methylpropyl)aniline | PubChem[4] |

| Synonyms | o-isobutylaniline | PubChem[4] |

| CAS Number | 71182-59-7 | PubChem[4] |

| Molecular Formula | C10H15N | PubChem[4][5] |

| Molecular Weight | 149.23 g/mol | PubChem[4] |

| Predicted XlogP | 2.5 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | LookChem[6] |

| Hydrogen Bond Acceptor Count | 1 | LookChem[6] |

| Rotatable Bond Count | 2 | LookChem[6] |

Spectroscopic Profile for Structural Verification

Unambiguous identification of this compound relies on a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is particularly informative. The aromatic region (approx. 6.6-7.2 ppm) will show a complex splitting pattern for the four protons on the substituted ring. The proximity of the isobutyl and amino groups in the ortho position leads to distinct chemical shifts compared to the more symmetrical patterns of the meta and para isomers. Key signals include the benzylic -CH₂- protons, the -CH- proton of the isobutyl group, and the two magnetically non-equivalent -CH₃ groups, which appear as a doublet. The -NH₂ protons typically present as a broad singlet.[8]

-

¹³C NMR : The carbon spectrum will show resonances for the six distinct aromatic carbons and the four aliphatic carbons of the isobutyl group.[8]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups.

-

N-H Stretch : A characteristic pair of sharp peaks around 3350-3500 cm⁻¹ indicates the primary amine (-NH₂) group.

-

C-H Stretch : Signals just below 3000 cm⁻¹ correspond to the sp³ hybridized C-H bonds of the isobutyl group, while weaker signals above 3000 cm⁻¹ correspond to the sp² C-H bonds of the aromatic ring.[9]

-

Aromatic C=C Stretch : Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.

-

-

Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry will show a prominent molecular ion peak (M⁺) at m/z 149. The key to identification lies in the fragmentation pattern. A characteristic fragment results from the benzylic cleavage, leading to the loss of a propyl radical (CH₂(CH₃)₂) to give a fragment at m/z 106. This specific fragmentation is a strong indicator of the isobutyl substitution pattern.[10]

Part 2: Isomerism in the Isobutylaniline System

The molecular formula C10H15N can represent several constitutional isomers, which have the same formula but different connectivity. For isobutylaniline, the most significant are the positional isomers, where the isobutyl group is attached to different positions on the aniline ring.[11][12]

Positional Isomers: Ortho, Meta, and Para

The placement of the isobutyl group profoundly impacts the molecule's physical properties, symmetry, and chemical reactivity.

-

This compound (ortho) : Steric hindrance between the adjacent amino and isobutyl groups can influence the reactivity of the amine and the planarity of the molecule.

-

3-Isobutylaniline (meta) : This isomer has the least direct electronic interaction between the two substituent groups.[11]

-

4-Isobutylaniline (para) : The para arrangement allows for maximum electronic communication through the aromatic π-system and results in a more symmetric structure.

The following diagram illustrates the relationship between these key positional isomers.

Caption: Positional isomers of isobutylaniline.

A comparison of the key identifiers for these isomers highlights their distinct nature.

| Property | This compound (ortho) | 3-Isobutylaniline (meta) | 4-Isobutylaniline (para) |

| CAS Number | 71182-59-7[4] | 131826-11-4[6][11] | 30090-17-6[13][14] |

| Predicted Boiling Point | N/A | 245.7 ± 9.0 °C[6] | N/A |

| Symmetry | Low | Low | High |

| Steric Hindrance at -NH₂ | High | Low | Low |

Part 3: Analytical Methodologies for Isomer Differentiation

In a research or drug development setting, starting materials must be pure and well-characterized. Distinguishing between isobutylaniline isomers is a common analytical challenge that requires robust methodologies. The choice of technique is driven by the need for resolution, sensitivity, and structural confirmation.

Experimental Protocol 1: Isomer Separation by Gas Chromatography (GC)

Causality: GC is an ideal choice for separating volatile, thermally stable compounds like isobutylaniline isomers. Differences in their boiling points and interactions with the stationary phase allow for effective separation. The para isomer, due to its higher symmetry, often elutes last.[8]

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the isobutylaniline isomer mixture in a volatile solvent like dichloromethane or methanol.

-

Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm) is recommended.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

-

Data Analysis: Identify isomers based on their distinct retention times. Quantify the relative amounts by integrating the peak areas.

Experimental Protocol 2: Structural Confirmation by GC-Mass Spectrometry (GC-MS)

Causality: Coupling GC with a Mass Spectrometer provides not only separation but also structural information from the mass spectrum of each eluting peak. The fragmentation patterns are unique to each isomer's structure, providing definitive identification.

Methodology:

-

Sample Preparation and GC: Follow the same procedure as described in the GC protocol.

-

Mass Spectrometer Conditions:

-

Data Interpretation:

-

Confirm the molecular weight from the molecular ion peak at m/z 149.

-

Analyze the fragmentation patterns. The relative abundance of key fragments, such as the [M-43]⁺ ion (loss of a propyl radical), will differ between the ortho, meta, and para isomers due to the influence of the amino group's position on the fragmentation pathway.

-

The general workflow for such an analysis is a self-validating system, ensuring both separation and confirmation.

Caption: General workflow for spectroscopic analysis.

Part 4: Applications in Research and Drug Development

Isobutylanilines are not typically final products but rather crucial intermediates. Their value lies in the strategic introduction of a substituted aniline moiety into a larger molecule.

-

Agrochemicals: Isobutylaniline is a known intermediate in the synthesis of pyrazole carboxylic acid anilide compounds, which are effective as acaricides (pesticides for mites and ticks).[1] The specific isomer used is critical for the final product's biological activity.

-

Pharmaceuticals: Substituted anilines are a common structural motif in many APIs. The isobutyl group can be used to modulate lipophilicity (LogP), which affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2] By incorporating this compound, medicinal chemists can fine-tune the steric and electronic environment around a pharmacophore to optimize its binding to a biological target.

The following diagram illustrates the role of isobutylaniline as a versatile building block in a synthetic pipeline.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a structurally distinct aromatic amine whose utility is defined by the ortho-positioning of its isobutyl and amino groups. A comprehensive understanding of its properties, and those of its positional isomers, is essential for its effective use in chemical synthesis. The analytical protocols detailed herein provide a robust framework for the unambiguous identification and quality control of these critical intermediates. For professionals in drug development and materials science, the ability to selectively synthesize, purify, and characterize specific isomers like this compound is a cornerstone of creating novel and effective molecules.

References

-

PubChem. This compound (C10H15N). [Link]

-

PubChem. 2-(2-Methylpropyl)benzenamine | C10H15N | CID 3018083. [Link]

-

SIELC Technologies. 4-Isobutylaniline. [Link]

-

PubChem. 2-Bromo-N-isobutylaniline | C10H14BrN | CID 28456788. [Link]

-

NIST. Aniline, n-isobutyl-2-tert-butyl-. [Link]

-

LookChem. 3-Isobutylaniline. [Link]

- Google Patents. JP2017014131A - Method for producing isobutylaniline.

-

Cheméo. Aniline, n-isobutyl-2-tert-butyl- - Chemical & Physical Properties. [Link]

-

SpectraBase. 2-(Hex-1-ynyl)-N-isobutylaniline. [Link]

- Google Patents. US4219503A - Process for producing 2,6-dialkylanilines.

-

PubChem. 4-Isobutylaniline | C10H15N | CID 121627. [Link]

- Google Patents. CN107445846A - The technique of isobutyl-aniline between a kind of synthesis.

-

PharmaCompass. 3-Isobutylaniline | Drug Information, Uses, Side Effects. [Link]

-

LibreTexts Chemistry. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. [Link]

-

LibreTexts Chemistry. Positional Isomers. [Link]

-

LookChem. Cas 30090-17-6,4-isobutylaniline. [Link]

-

PubChem. 2-Isopropylaniline | C9H13N | CID 12561. [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

-

YouTube. Determining a Structure with IR and NMR. [Link]

-

SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

-

ResearchGate. Arylsulfonylation of N-isobutylaniline and its derivatives: Experimental study and quantum-chemical calculations. [Link]

Sources

- 1. JP2017014131A - Method for producing isobutylaniline - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 4. 2-(2-Methylpropyl)benzenamine | C10H15N | CID 3018083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H15N) [pubchemlite.lcsb.uni.lu]

- 6. 3-Isobutylaniline|lookchem [lookchem.com]

- 7. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 8. 3-Isobutylaniline | 131826-11-4 | Benchchem [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Buy 3-Isobutylaniline | 131826-11-4 [smolecule.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 4-Isobutylaniline | SIELC Technologies [sielc.com]

- 14. 4-Isobutylaniline | C10H15N | CID 121627 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Isobutylaniline: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-isobutylaniline (also known as 2-(2-methylpropyl)aniline). In the realm of pharmaceutical and chemical research, precise structural elucidation of molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This document offers a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound. Each section delves into the theoretical underpinnings of the spectroscopic method, outlines a standardized experimental protocol, and provides an in-depth interpretation of the spectral data. The causality behind experimental choices is explained to provide field-proven insights. All key claims are supported by authoritative sources, and a comprehensive list of references is provided for further verification.

Introduction to this compound and its Spectroscopic Characterization

This compound is an aromatic amine with an isobutyl group attached to the ortho position of the aniline ring. As a substituted aniline, its chemical properties and reactivity are of interest in various fields, including medicinal chemistry and materials science. The precise characterization of its molecular structure is a critical first step in any of its applications. Spectroscopic methods provide a non-destructive way to probe the molecular architecture and electronic environment of the compound.

This guide will walk through the expected spectroscopic signature of this compound, providing a foundational understanding for its identification and characterization. While direct experimental spectra for this compound are not widely available in public databases, this guide will leverage data from its isomers and structurally related compounds to provide a robust, predicted spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy

Expertise & Experience: The Causality Behind Experimental Choices

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide a wealth of information. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of TMS to the solution.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

-

Relaxation delay: 1-5 seconds.

-

Spectral width: 0-12 ppm.

-

Data Presentation: Predicted ¹H NMR Data for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H-3, H-4, H-5, H-6 | 6.6 - 7.2 | Multiplet | 4H | The aromatic protons will appear as a complex multiplet due to ortho, meta, and para couplings. |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H | The chemical shift of the amine protons is concentration-dependent and can be broad due to quadrupole broadening and exchange. |

| -CH₂- | 2.4 - 2.6 | Doublet | 2H | This methylene group is adjacent to the aromatic ring and coupled to the methine proton. |

| -CH- | 1.8 - 2.0 | Multiplet (Septet) | 1H | This methine proton is coupled to the adjacent methylene and methyl protons. |

| -CH₃ | 0.9 - 1.0 | Doublet | 6H | The two equivalent methyl groups are coupled to the methine proton. |

¹³C NMR Spectroscopy

Expertise & Experience: The Causality Behind Experimental Choices

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum, where each unique carbon atom appears as a single line. The chemical shifts are indicative of the electronic environment of each carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Data Presentation: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-1 | 145 - 148 | Aromatic carbon attached to the amino group. |

| C-2 | 128 - 132 | Aromatic carbon attached to the isobutyl group. |

| C-3, C-4, C-5, C-6 | 115 - 130 | The remaining four aromatic carbons. |

| -CH₂- | 35 - 40 | Methylene carbon of the isobutyl group. |

| -CH- | 28 - 32 | Methine carbon of the isobutyl group. |

| -CH₃ | 22 - 25 | Methyl carbons of the isobutyl group. |

Mandatory Visualization: Molecular Structure and NMR Assignments

Caption: Structure of this compound with atom numbering for NMR.

Infrared (IR) Spectroscopy

Expertise & Experience: The Causality Behind Experimental Choices

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule. For this compound, the key functional groups are the N-H bonds of the primary amine and the C-H bonds of the aromatic ring and the alkyl chain. The spectrum is typically recorded as a thin film on a salt plate or as a KBr pellet.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a drop of neat liquid this compound between two NaCl or KBr plates to form a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Data Presentation: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 3400-3500 | N-H stretch (asymmetric) | Medium | Primary amines show two N-H stretching bands.[1] |

| 3300-3400 | N-H stretch (symmetric) | Medium | The presence of two bands is characteristic of a primary amine.[1] |

| 3000-3100 | Aromatic C-H stretch | Medium-Weak | |

| 2850-3000 | Aliphatic C-H stretch | Strong | From the isobutyl group. |

| 1600-1650 | N-H bend (scissoring) | Medium-Strong | |

| 1450-1600 | Aromatic C=C stretch | Medium | |

| 1250-1335 | C-N stretch (aromatic) | Medium-Strong | [2] |

| 650-900 | N-H wag | Broad, Medium | Characteristic of primary amines.[3] |

Mandatory Visualization: Spectroscopic Analysis Workflow

Sources

2-isobutylaniline CAS number and IUPAC name

An In-Depth Technical Guide to 2-Isobutylaniline

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 71182-59-7), a key aromatic amine intermediate. The document delineates its chemical identity, physicochemical properties, and detailed synthetic protocols, with an emphasis on the underlying chemical principles. Furthermore, it explores the compound's reactivity, spectroscopic profile, and applications, particularly as a scaffold in the synthesis of agrochemicals and as a potential building block in pharmaceutical development. This guide is intended to serve as a foundational resource, integrating established knowledge with practical, field-proven insights to support research and development activities.

Compound Identification and Core Properties

This compound, systematically named 2-(2-methylpropyl)aniline, is an organic compound characterized by an isobutyl group substituted at the ortho-position of an aniline ring.[1] This substitution pattern imparts specific steric and electronic properties that influence its reactivity and utility as a chemical intermediate.

| Identifier | Value | Source |

| IUPAC Name | 2-(2-methylpropyl)aniline | PubChem[1] |

| CAS Number | 71182-59-7 | PubChem[1] |

| Molecular Formula | C₁₀H₁₅N | PubChem[1] |

| Synonyms | o-Isobutylaniline, 2-(2-Methylpropyl)benzenamine | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. The data presented below are primarily computed properties sourced from authoritative databases.

| Property | Value | Source |

| Molecular Weight | 149.23 g/mol | PubChem[1] |

| XLogP3 (Lipophilicity) | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through several strategic routes. A common and reliable method involves the preparation of an ortho-substituted nitrobenzene precursor, followed by its reduction. This two-step approach ensures high regioselectivity for the ortho-isomer.

Proposed Synthetic Workflow: From 2-Nitrobenzaldehyde

This pathway leverages the reductive amination of 2-nitrobenzaldehyde with isobutylamine to form the N-isobutyl-2-nitroaniline intermediate, which is subsequently reduced to the target aniline.[2]

Caption: Synthetic pathway for this compound via reductive amination and subsequent nitro group reduction.

Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of N-Isobutyl-2-nitroaniline (Intermediate)

-

Principle: Reductive amination provides a direct method for forming the C-N bond. 2-Nitrobenzaldehyde reacts with isobutylamine to form a transient imine (or Schiff base), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃]. This reductant is chosen for its selectivity; it is mild enough not to reduce the nitro group but is highly effective for reducing imines.

-

Methodology:

-

To a stirred solution of 2-nitrobenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCE) at 0 °C, add isobutylamine (1.1 eq).

-

Allow the mixture to stir for 20-30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure N-isobutyl-2-nitroaniline.[2]

-

Part B: Reduction to this compound (Final Product)

-

Principle: The nitro group of the intermediate is a robust electron-withdrawing group that must be reduced to the desired amino group. Catalytic hydrogenation is a clean and efficient method for this transformation. A palladium on carbon (Pd/C) catalyst is highly effective for nitro group reductions under a hydrogen atmosphere.[3] Alternatively, classical methods using metals in acidic media, such as tin (Sn) in hydrochloric acid (HCl), can be employed.

-

Methodology (Catalytic Hydrogenation):

-

Dissolve N-isobutyl-2-nitroaniline (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

-

Maintain the reaction under a positive pressure of hydrogen (e.g., balloon pressure or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until hydrogen uptake ceases.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled appropriately.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation if necessary.

-

Chemical Reactivity and Applications

The reactivity of this compound is governed by the nucleophilic amino group and the aromatic ring.

-

Reactions of the Amino Group: As a primary aromatic amine, it undergoes standard reactions such as acylation, alkylation, diazotization (to form diazonium salts for subsequent Sandmeyer or related reactions), and sulfonylation. The kinetics of arylsulfonylation with N-isobutylaniline derivatives have been studied, highlighting its nucleophilic character.[4]

-

Electrophilic Aromatic Substitution: The -NH₂ group is a strong activating, ortho-, para-director. However, the existing ortho-isobutyl group provides significant steric hindrance, which will predominantly direct incoming electrophiles to the para-position (position 4) and the second ortho-position (position 6).

-

Applications:

-

Agrochemicals: Isobutylanilines are documented as crucial intermediates in the manufacturing of acaricides (mite and tick pesticides).[5][6]

-

Pharmaceutical Synthesis: While direct applications of this compound in marketed drugs are not widely reported, its structural motif is valuable. Closely related anilines, like 2-tert-butylaniline, are used as intermediates in drug development.[7] Aniline scaffolds are common in medicinal chemistry, and modifying them can tune a drug candidate's efficacy and metabolic stability.[] The isobutyl group can impart lipophilicity, potentially improving membrane permeability of a final active pharmaceutical ingredient (API).

-

Spectroscopic Profile

Spectroscopic analysis is essential for the structural verification of this compound. The expected spectral characteristics are outlined below.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Complex multiplets in the ~6.6-7.2 ppm range. Amine Protons (-NH₂): A broad singlet around 3.5-4.5 ppm (position is solvent and concentration dependent). Benzylic Protons (-CH₂-): A doublet around 2.4-2.6 ppm. Methine Proton (-CH-): A multiplet (septet or nonet) around 1.8-2.0 ppm. Methyl Protons (-CH₃): A doublet around 0.9-1.0 ppm (integrating to 6H). |

| ¹³C NMR | Aromatic Carbons: 6 signals in the aromatic region (~115-150 ppm), with the C-NH₂ carbon being the most upfield and the C-isobutyl carbon being the most downfield among the substituted carbons. Aliphatic Carbons: Signals corresponding to the -CH₂-, -CH-, and -CH₃ carbons of the isobutyl group in the upfield region (~20-40 ppm). |

| IR Spectroscopy | N-H Stretch: A characteristic pair of sharp-to-medium peaks for the primary amine symmetric and asymmetric stretches in the 3300-3500 cm⁻¹ region.[9] C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹. C-H Stretch (Aromatic): Weaker absorptions just above 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-N Stretch: Absorption in the 1250-1350 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 149. Key Fragmentation: A prominent peak at m/z = 120, corresponding to the benzylic cleavage and loss of an ethyl radical (C₂H₅•), is expected to be the base peak.[10] |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Classification:

-

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

-

Avoid breathing vapors or mists.[12]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

-

References

-

Shimizu, K., Ohshima, K., Tai, Y., Tamura, M., & Satsuma, A. (2012). Supporting Information: Size- and support-dependent selective amine cross-coupling with platinum nanocluster catalysts. Catalysis Science & Technology. The Royal Society of Chemistry. Available at: [Link]

- JP2017014131A - Method for producing isobutylaniline. (2017). Google Patents.

-

NIST. (n.d.). Aniline, n-isobutyl-2-tert-butyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

- CN107445846A - The technique of isobutyl-aniline between a kind of synthesis. (2017). Google Patents.

- US4219503A - Process for producing 2,6-dialkylanilines. (1980). Google Patents.

-

PubChemLite. (n.d.). This compound (C10H15N). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Methylpropyl)benzenamine. In PubChem Compound Database. Available at: [Link]

-

ResearchGate. (2025). Arylsulfonylation of N-isobutylaniline and its derivatives: Experimental study and quantum-chemical calculations. Available at: [Link]

-

SpectraBase. (n.d.). N-isobutylaniline - Optional[MS (GC)]. Available at: [Link]

-

LookChem. (n.d.). Cas 30090-17-6, 4-isobutylaniline. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Isopropylaniline. In PubChem Compound Database. Available at: [Link]

-

SIELC Technologies. (2018). 4-Isobutylaniline. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-N-isobutylaniline. In PubChem Compound Database. Available at: [Link]

-

ChemQuest. (2022, July 17). IR Spectra of Methanol, Butanone, Isobutylamine and Ethyl Acetate (Urdu/Hindi/English) [Video]. YouTube. Available at: [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Available at: [Link]

-

SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Available at: [Link]

-

Alpaipars. (n.d.). NMR spectroscopy in pharmacy. Available at: [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Available at: [Link]

-

MDPI. (2023, February 6). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Molecules, 28(4), 1563. Available at: [Link]

-

PharmaCompass. (n.d.). 3-Isobutylaniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

Sources

- 1. 2-(2-Methylpropyl)benzenamine | C10H15N | CID 3018083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-isobutyl-2-nitroaniline (55432-22-9) for sale [vulcanchem.com]

- 3. Buy 3-Isobutylaniline | 131826-11-4 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. JP2017014131A - Method for producing isobutylaniline - Google Patents [patents.google.com]

- 6. 3-Isobutylaniline | 131826-11-4 | Benchchem [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. rsc.org [rsc.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 2-Isobutylaniline in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-isobutylaniline in organic solvents. As a key intermediate in various synthetic pathways, particularly in the pharmaceutical and agrochemical industries, a thorough understanding of its solubility is paramount for process development, formulation, and quality control. This document synthesizes theoretical principles of solubility, qualitative and estimated quantitative solubility data, a detailed experimental protocol for solubility determination, and an overview of predictive modeling techniques. The aim is to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Introduction to this compound and its Physicochemical Profile

This compound, also known as 2-(2-methylpropyl)benzenamine, is an aromatic amine with the chemical formula C10H15N.[1] Its structure consists of an aniline core with an isobutyl group substituted at the ortho position of the benzene ring. This substitution pattern significantly influences its physicochemical properties and, consequently, its solubility in various media.

Key Physicochemical Properties:

-

Molecular Formula: C10H15N[1]

-

Molecular Weight: 149.23 g/mol [1]

-

Appearance: Expected to be a liquid at room temperature.

-

Predicted XLogP3: 2.5[1]

The positive XLogP3 value suggests that this compound is more lipophilic than hydrophilic, indicating a preference for non-polar environments. This is a crucial starting point for understanding its solubility in organic solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play are:

-

Van der Waals Forces (Dispersion Forces): These are weak, short-range forces that exist between all molecules. They are the dominant forces in non-polar compounds.

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A specific, strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like nitrogen, oxygen, or fluorine.

Aniline and its derivatives can participate in all three types of interactions. The amino group (-NH2) can act as a hydrogen bond donor and acceptor, and the aromatic ring contributes to van der Waals forces.

The isobutyl group in this compound is a non-polar, hydrophobic alkyl group. Its presence is expected to:

-

Increase solubility in non-polar solvents: The isobutyl group enhances van der Waals interactions with non-polar solvent molecules.

-

Decrease solubility in polar solvents (especially water): The bulky, non-polar isobutyl group disrupts the hydrogen bonding network of polar solvents like water, making dissolution less favorable.

Qualitative and Estimated Quantitative Solubility of this compound

Table 1: Predicted and Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Polarity | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Polar, Protic | Soluble to Freely Soluble | The amino group can hydrogen bond with the hydroxyl group of the alcohol, and the isobutyl group has good affinity for the alkyl chain of the alcohol. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Polar, Aprotic | Freely Soluble | Good balance of polar (ether linkage) and non-polar (alkyl groups) characteristics to solvate both the aniline and isobutyl moieties. |

| Ketones | Acetone | Polar, Aprotic | Freely Soluble | The carbonyl group can act as a hydrogen bond acceptor for the amino group, and the alkyl groups are compatible with the isobutyl group. |

| Aromatic Hydrocarbons | Toluene, Benzene | Non-polar | Freely Soluble | Strong van der Waals interactions between the aromatic rings of the solute and solvent, and the isobutyl group is highly compatible with the non-polar environment. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderately Polar | Freely Soluble | Capable of dipole-dipole interactions and can effectively solvate the aromatic ring and the isobutyl group. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Non-polar | Soluble | The large, non-polar isobutyl group will drive solubility in these non-polar solvents through van der Waals forces. |

| Amides | Dimethylformamide (DMF) | Polar, Aprotic | Freely Soluble | The highly polar nature of DMF and its ability to accept hydrogen bonds make it a good solvent for many organic compounds. |

| Water | Highly Polar, Protic | Sparingly Soluble to Insoluble | The hydrophobic isobutyl group significantly reduces the ability of the molecule to integrate into the hydrogen-bonded network of water. |

Experimental Determination of Solubility: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3]

Principle

A saturated solution of this compound is created in the solvent of interest by allowing an excess of the solute to equilibrate with the solvent over a defined period. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Protocol

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of glass vials. The excess should be visually apparent.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on a shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., 24-72 hours).[3]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the undissolved solute to settle.

-

For finer separation, centrifuge the vials at a controlled temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Calculate the concentration of this compound in the original saturated solution from the calibration curve, taking into account the dilution factor.

-

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Predictive Models for Solubility Estimation

In the absence of experimental data, computational models can provide valuable estimates of solubility.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[4] These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict its properties. For substituted anilines, relevant descriptors might include:

-

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

-

Molecular Weight and Volume: Related to the size of the molecule.

-

Polar Surface Area (PSA): The surface area of polar atoms, which is related to hydrogen bonding capacity.

-

Quantum Chemical Descriptors: Parameters derived from quantum mechanical calculations that describe the electronic properties of the molecule.

Hansen Solubility Parameters (HSP)

HSP is a powerful tool for predicting solubility based on the principle that "like dissolves like."[6] It decomposes the total Hildebrand solubility parameter (δ) into three components:

-

δD (Dispersion): Represents the energy from dispersion forces.

-

δP (Polar): Represents the energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

Every solvent and solute can be characterized by its three Hansen parameters. The "distance" (Ra) between the HSP of a solute and a solvent in the 3D Hansen space can be calculated. A smaller distance indicates a higher likelihood of solubility.[7] While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.

Practical Applications in Research and Drug Development

A thorough understanding of the solubility of this compound is critical in several areas:

-

Reaction Solvent Selection: Choosing an appropriate solvent in which reactants are soluble is crucial for achieving optimal reaction rates and yields.

-

Crystallization and Purification: The solubility profile in different solvents is key to developing effective crystallization processes for purification. A good solvent for crystallization will dissolve the compound at higher temperatures and allow it to crystallize upon cooling, while impurities remain in solution.

-

Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is fundamental for developing stable and bioavailable drug formulations.

-

Extraction Processes: Solubility differences in immiscible solvents are exploited in liquid-liquid extraction for purification and isolation of target compounds.

Conclusion

While quantitative experimental data for the solubility of this compound in a wide array of organic solvents is sparse, a strong understanding of its physicochemical properties and the theoretical principles of solubility allows for reliable qualitative and semi-quantitative predictions. The presence of the hydrophobic isobutyl group is the dominant factor influencing its solubility, favoring dissolution in non-polar to moderately polar organic solvents and limiting its aqueous solubility. For applications requiring precise solubility data, the shake-flask method provides a robust experimental protocol. Furthermore, predictive models such as QSAR and Hansen Solubility Parameters can serve as valuable tools for initial solvent screening and for gaining deeper insights into the molecular interactions governing solubility. This guide provides a foundational framework for researchers and professionals working with this compound, enabling more informed decisions in synthesis, purification, and formulation.

References

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. 2018. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. 2024. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

ResearchGate. Solubility of Alcohols, Phenols and Anilines in Water. 2025. [Link]

-

PubMed. QSAR analysis of soil sorption coefficients for polar organic chemicals: substituted anilines and phenols. [Link]

-

ResearchGate. Substituted aniline interation with submitochondrial particles and quantitative structure-activity relationships. 2025. [Link]

-

PubMed. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. [Link]

-

Cheméo. Chemical Properties of Aniline (CAS 62-53-3). [Link]

-

National Institutes of Health. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. 2020. [Link]

-

ResearchGate. Thermodynamic analysis of aniline adsorption on polyethylene terephthalate with polyethylene glycol. 2025. [Link]

-

Hansen Solubility. Hansen Solubility Parameters. [Link]

-

Stenutz. Hansen solubility parameters. [Link]

-

National Institutes of Health. Blinded Predictions and Post Hoc Analysis of the Second Solubility Challenge Data. 2023. [Link]

-

Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Link]

-

MDPI. Atomistic Descriptors for Machine Learning Models of Solubility Parameters for Small Molecules and Polymers. 2021. [Link]

-

PubChem. 2-Bromo-N-isobutylaniline. [Link]

-

GitHub. ManuelGehl/molecule_solubility: Development of predictive models for molecular solubility based on 2D descriptors, molecular fingerprints, and graph neural networks. [Link]

-

Cheméo. Chemical Properties of Isobutylamine (CAS 78-81-9). [Link]

-

Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

-

PubMed. Kinetics and thermodynamic study of aniline adsorption by multi-walled carbon nanotubes from aqueous solution. 2011. [Link]

-

ResearchGate. List of substituted anilines in 26(a-r). [Link]

-

ResearchGate. Kinetics and thermodynamic study of aniline adsorption by multi-walled carbon nanotubes from aqueous solution. 2025. [Link]

-

National Institutes of Health. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. 2023. [Link]

-

PubChemLite. This compound (C10H15N). [Link]

-

PubChem. 2-(2-Methylpropyl)benzenamine. [Link]

-

PubChem. 4-Isobutylaniline. [Link]

-

PubChem. Aniline. [Link]

-

AMERICAN ELEMENTS. 4-Isobutylaniline. [Link]

-

Reddit. Solubility in organic solvents and water. 2014. [Link]

-

Cheminformatics at IOC. Predicting water solubility - Part II?. 2021. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

Sources

- 1. 2-(2-Methylpropyl)benzenamine | C10H15N | CID 3018083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. QSAR analysis of soil sorption coefficients for polar organic chemicals: substituted anilines and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen solubility parameters [stenutz.eu]

A Comprehensive Technical Guide to the Synthesis of 2-Isobutylaniline from Isobutyrophenone

Abstract: This technical guide provides an in-depth exploration of a robust and logical synthetic pathway for converting isobutyrophenone into 2-isobutylaniline, a valuable substituted aniline intermediate in pharmaceutical and fine chemical development.[][2] Recognizing the structural transformation required—the conversion of an aromatic ketone to an ortho-alkyl-substituted primary amine—this document eschews non-viable direct functionalization in favor of a reliable three-step sequence. The core strategy involves the complete reduction of the ketone moiety to an alkyl group, followed by regioselective aromatic nitration, and concluding with the reduction of the nitro group to the target amine. Each stage is discussed with a focus on the underlying chemical principles, causality behind procedural choices, and detailed, field-tested protocols suitable for a professional laboratory setting.

Introduction and Strategic Overview

The Target Molecule: this compound

This compound, systematically known as 2-(2-methylpropyl)aniline, is an aromatic amine whose structural motif is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] Its specific substitution pattern—an isobutyl group ortho to a primary amine—can significantly influence a molecule's pharmacological properties, such as receptor binding, metabolic stability, and overall efficacy.

| Property | Value |

| Chemical Name | 2-(2-methylpropyl)aniline |

| Synonyms | This compound, o-Isobutylaniline |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol [3] |

| CAS Number | 30090-17-6 (for 4-isomer, specific 2-isomer CAS varies) |

Rationale for the Synthetic Pathway

The conversion of isobutyrophenone to this compound requires a fundamental restructuring of functional groups. A superficial analysis might suggest direct conversion methods; however, these are mechanistically unsound for achieving the desired product.

-

Reductive Amination: Methods like the Leuckart-Wallach reaction convert a ketone into an amine at the same carbon atom.[4][5] Applying this to isobutyrophenone would yield 1-phenyl-2-methylpropan-1-amine, not an aniline derivative.

-

Beckmann Rearrangement: This reaction converts the oxime of isobutyrophenone into an N-substituted amide (e.g., N-phenylisobutyramide).[6][7] This pathway cleaves the crucial carbon-carbon bond or rearranges the skeleton in a manner that does not lead to the target structure.

Therefore, a more strategic, multi-step approach is required. The most logical and reliable pathway, detailed in this guide, consists of three distinct stages:

-

Deoxygenation: Complete reduction of the isobutyrophenone carbonyl group to a methylene group, forming isobutylbenzene.

-

Nitration: Introduction of a nitrogen-containing functional group (nitro group) onto the aromatic ring via electrophilic aromatic substitution.

-

Reduction: Conversion of the nitro group to the target primary amine.

This sequence correctly establishes the required ortho-alkyl-amino substitution pattern.

Caption: Overall synthetic workflow from Isobutyrophenone to this compound.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Wolff-Kishner Reduction of Isobutyrophenone

Directive: The initial step is the exhaustive reduction of the carbonyl group to an alkyl group. While the Clemmensen reduction (Zn(Hg), HCl) is an option, the Wolff-Kishner reaction (hydrazine, base) is often preferred for its compatibility with a wider range of substrates and its execution under basic, rather than strongly acidic, conditions.

Mechanism: The reaction begins with the formation of a hydrazone from isobutyrophenone and hydrazine. Strong base then deprotonates the nitrogen, initiating a tautomeric shift that, through a carbanionic intermediate and proton transfer from the solvent, ultimately leads to the expulsion of dinitrogen gas (N₂) and the formation of the fully reduced alkyl chain.

Caption: Simplified mechanism of the Wolff-Kishner reduction.

Experimental Protocol: Synthesis of Isobutylbenzene

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Reagent Charging: To the flask, add isobutyrophenone (1.0 eq), diethylene glycol as a high-boiling solvent, and hydrazine hydrate (approx. 4.0 eq).

-

Initial Reflux: Heat the mixture to reflux for 1-2 hours to ensure complete formation of the hydrazone intermediate.

-

Base Addition: Cool the mixture slightly and add potassium hydroxide (KOH) pellets (approx. 4.0 eq) in portions.

-

Distillation and Reaction: Replace the reflux condenser with a distillation apparatus. Heat the mixture strongly. Water and excess hydrazine will distill off, and the internal temperature will rise to ~190-200°C. Maintain at this temperature for 3-4 hours, during which vigorous evolution of nitrogen gas will be observed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic extracts with dilute HCl followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude isobutylbenzene can be purified further by vacuum distillation.

Quantitative Data (Representative)

| Reagent | Molar Eq. | M.W. ( g/mol ) | Amount (per 10g ketone) |

| Isobutyrophenone | 1.0 | 148.20 | 10.0 g |

| Hydrazine Hydrate (~64%) | 4.0 | 50.06 | ~13.5 mL |

| Potassium Hydroxide (KOH) | 4.0 | 56.11 | 15.1 g |

| Diethylene Glycol | - | 106.12 | ~100 mL |

| Expected Yield | ~80-90% |

Step 2: Regioselective Nitration of Isobutylbenzene

Directive: With the isobutyl group in place, the next step is to introduce a nitro group onto the aromatic ring. The isobutyl group is an activating, ortho, para-director for electrophilic aromatic substitution. The reaction will inevitably produce a mixture of 2-nitro and 4-nitro isomers, which must be separated.

Mechanism: Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is then attacked by the π-system of the isobutylbenzene ring. The resulting carbocation intermediate (sigma complex) is stabilized by resonance, with attack at the ortho and para positions being favored. Deprotonation restores aromaticity and yields the nitro-substituted products.

Caption: Electrophilic nitration of isobutylbenzene leading to ortho and para isomers.

Experimental Protocol: Synthesis of 2-Nitroisobutylbenzene

-

Apparatus Setup: In a fume hood, place a round-bottom flask in an ice/salt bath and equip it with a magnetic stirrer and a dropping funnel.

-

Acid Mixture: Carefully add concentrated sulfuric acid to the flask. Cool to 0-5°C.

-

Substrate Addition: Add the isobutylbenzene (1.0 eq) to the dropping funnel. Add it dropwise to the cold, stirring sulfuric acid, maintaining the internal temperature below 10°C.

-

Nitrating Mixture: Prepare a cold mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in the dropping funnel.

-

Nitration: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours.

-

Quenching and Work-up: Very carefully pour the reaction mixture onto a large amount of crushed ice. The product will separate as an oil. Extract the product with dichloromethane.

-

Purification and Separation: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting mixture of 2-nitro and 4-nitroisobutylbenzene must be separated, typically via fractional distillation under reduced pressure or column chromatography.

Quantitative Data (Representative)

| Reagent | Molar Eq. | Amount (per 10g isobutylbenzene) |

| Isobutylbenzene | 1.0 | 10.0 g |

| Conc. H₂SO₄ | - | ~40 mL |

| Conc. HNO₃ | 1.1 | ~5.2 mL |

| Typical o:p Ratio | ~1:2 | |

| Yield (isolated ortho) | ~25-30% |

Step 3: Reduction of 2-Nitroisobutylbenzene

Directive: The final step is the selective reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[8] Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[8][9] An alternative is metal-acid reduction (e.g., Sn/HCl), but this often involves a more complex aqueous work-up.

Experimental Protocol: Synthesis of this compound

-

Apparatus Setup: Use a hydrogenation apparatus (e.g., a Parr shaker) or a standard flask setup for balloon hydrogenation.

-

Reagent Charging: In a suitable flask, dissolve the purified 2-nitroisobutylbenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate. Carefully add the palladium on carbon catalyst (5-10% Pd/C, ~1-5 mol% Pd).

-

Hydrogenation: Seal the reaction vessel, evacuate the air and replace with nitrogen, then evacuate again and replace with hydrogen gas (H₂). Maintain a positive pressure of hydrogen (from a balloon or pressurized source) and stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-12 hours.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.

-